4-Nitrophenyl octanoate

Descripción general

Descripción

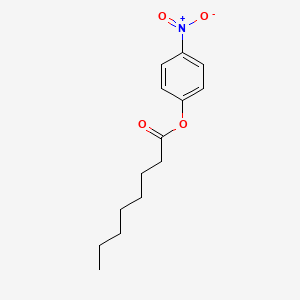

4-Nitrophenyl octanoate, also known as caprylic acid 4-nitrophenyl ester or octanoic acid 4-nitrophenyl ester, is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol . This compound is commonly used in biochemical research and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl octanoate can be synthesized through the esterification of octanoic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Nitrophenyl octanoate undergoes various chemical reactions, including hydrolysis, transesterification, and reduction .

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the ester bond in the presence of water, often catalyzed by acids or bases.

Transesterification: This reversible reaction occurs in the presence of alcohols and can be catalyzed by lipases or chemical catalysts.

Major Products:

Hydrolysis: Produces octanoic acid and 4-nitrophenol.

Transesterification: Produces different esters depending on the alcohol used.

Reduction: Produces 4-aminophenyl octanoate.

Aplicaciones Científicas De Investigación

4-Nitrophenyl octanoate is widely used in scientific research due to its versatility:

Chemistry: It serves as a substrate in enzymatic assays to study the activity of esterases and lipases.

Biology: Used in the study of enzyme kinetics and mechanisms.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis.

Mecanismo De Acción

The mechanism of action of 4-nitrophenyl octanoate primarily involves its interaction with enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, releasing 4-nitrophenol and octanoic acid . The nitro group can also undergo reduction, affecting the compound’s reactivity and interactions with biological targets .

Comparación Con Compuestos Similares

- 4-Nitrophenyl butyrate

- 4-Nitrophenyl acetate

- 4-Nitrophenyl palmitate

Comparison: 4-Nitrophenyl octanoate is unique due to its specific chain length, which influences its solubility, reactivity, and interaction with enzymes. Compared to shorter-chain esters like 4-nitrophenyl acetate, it has different hydrolysis rates and substrate specificity . Longer-chain esters like 4-nitrophenyl palmitate have different physical properties and applications .

Propiedades

IUPAC Name |

(4-nitrophenyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-3-4-5-6-7-14(16)19-13-10-8-12(9-11-13)15(17)18/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIDEJQGAZSTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075166 | |

| Record name | Octanoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-10-1 | |

| Record name | 4-Nitrophenyloctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1956-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl caprylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-nitrophenyl octanoate useful in studying esterases?

A: this compound serves as a convenient substrate for studying esterases because its hydrolysis reaction is easily detectable. When the ester bond in this compound is cleaved by an esterase, it releases 4-nitrophenol. [, ] 4-Nitrophenol exhibits a yellow color, allowing for a simple visual assessment of enzyme activity. [] This color change can be quantified using spectrophotometry, providing a precise measurement of enzyme activity. [, ]

Q2: How does the length of the fatty acid chain in the substrate affect its interaction with esterases?

A: Research suggests that the length of the fatty acid chain can influence the substrate's interaction with esterases. For instance, one study utilizing engineered Escherichia coli to express an esterase found that the enzyme exhibited higher activity towards this compound compared to 4-nitrophenyl palmitate, indicating a preference for shorter carbon chains. [] This suggests that the enzyme's active site might be better suited for accommodating and interacting with shorter chain substrates. Similarly, a study characterizing a novel lipase, LipB, from Aspergillus niger F044 revealed this compound as the optimal substrate. [] This specificity highlights the importance of substrate structure in enzyme-substrate interactions.

Q3: Beyond its use in enzymatic studies, are there any potential applications of this compound being explored?

A: While this compound is primarily recognized as a tool in biochemical research, one research project is investigating its potential in addressing a significant environmental challenge. The project explores the use of genetically engineered Escherichia coli that produce an esterase capable of breaking down lipids. [] These lipids, often accumulating as fatbergs in sewer systems, pose a persistent problem for wastewater management. [] The researchers propose introducing the engineered bacteria into bioreactors containing isolated fatberg material. [] The esterase produced by the bacteria would then break down the lipids into glycerol and fatty acids. [] This breakdown could potentially prevent the lipids from resolidifying and reduce the formation of new fatbergs, offering a more sustainable solution for wastewater treatment. []

- Engineered Escherichia coli with estA Gene Produces an Esterase to Break Ester Bonds Between Fatty Acids and 4-Nitrophenol.

- [Cloning, expression and characterization of a novel lipase gene lipB from Aspergillus niger F044].

- Plant biochemistry of xenobiotics. Purification and properties of a wheat esterase hydrolyzing the plasticizer chemical, bis(2-ethylhexyl)phthalate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.